molecular formula C14H13ClN2O2 B1491905 Ethyl 3-chloro-6-(o-tolyl)pyridazine-4-carboxylate CAS No. 2098113-07-4

Ethyl 3-chloro-6-(o-tolyl)pyridazine-4-carboxylate

Cat. No. B1491905
CAS RN: 2098113-07-4
M. Wt: 276.72 g/mol
InChI Key: MDIBJRZSBPEUEK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 3-chloro-6-(o-tolyl)pyridazine-4-carboxylate (ECPC) is a synthetic organic compound that has been studied for its potential applications in the fields of medicinal chemistry and drug discovery. ECPC has been found to exhibit a variety of biochemical and physiological effects and has been used in laboratory experiments as an effective reagent for synthesizing novel compounds.

Scientific Research Applications

Drug Development

Ethyl 3-chloro-6-(o-tolyl)pyridazine-4-carboxylate: is a compound that can be utilized in the synthesis of various drug molecules due to its heterocyclic nucleus which is known for good biological activity . This compound can serve as a precursor in the development of kinase inhibitors, similar to bonatinib, which has shown significant potential in cancer treatment .

Biological Activity Studies

The compound’s structure allows for a variety of biological activities and pharmacological properties. It can be used to study antifungal, anti-diabetes, antiparasitic, anti-inflammatory, and anti-proliferative activities . This makes it a valuable compound for research in these areas, potentially leading to new therapeutic agents.

Acetylcholinesterase Inhibition

Research into Alzheimer’s disease and other cognitive disorders can benefit from this compound as it can be modified to act as an acetylcholinesterase inhibitor . This application is crucial for developing treatments that can alleviate symptoms related to memory and cognition.

Molecular Electrostatic Potential Analysis

The compound can be analyzed using computational methods to study its molecular electrostatic potential (MEP) and frontier molecular orbitals (FMOs) . These studies are essential for understanding the reactivity and interaction of the compound with biological targets.

Infrared Vibrational Analysis

Ethyl 3-chloro-6-(o-tolyl)pyridazine-4-carboxylate: can be subjected to infrared vibrational analysis to understand its bonding and structure . This information is vital for chemists looking to synthesize new compounds with desired properties.

Ligand for GHB Binding Sites

The compound can also be explored as a novel ligand with high affinity for gamma-hydroxybutyric acid (GHB) binding sites . This application has implications in the treatment of sleep disorders and could be pivotal in the development of new pharmacological interventions.

properties

IUPAC Name

ethyl 3-chloro-6-(2-methylphenyl)pyridazine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13ClN2O2/c1-3-19-14(18)11-8-12(16-17-13(11)15)10-7-5-4-6-9(10)2/h4-8H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDIBJRZSBPEUEK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=NN=C1Cl)C2=CC=CC=C2C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 3-chloro-6-(o-tolyl)pyridazine-4-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 3-chloro-6-(o-tolyl)pyridazine-4-carboxylate
Reactant of Route 2
Reactant of Route 2
Ethyl 3-chloro-6-(o-tolyl)pyridazine-4-carboxylate
Reactant of Route 3
Reactant of Route 3
Ethyl 3-chloro-6-(o-tolyl)pyridazine-4-carboxylate
Reactant of Route 4
Reactant of Route 4
Ethyl 3-chloro-6-(o-tolyl)pyridazine-4-carboxylate
Reactant of Route 5
Ethyl 3-chloro-6-(o-tolyl)pyridazine-4-carboxylate
Reactant of Route 6
Reactant of Route 6
Ethyl 3-chloro-6-(o-tolyl)pyridazine-4-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.